molecular formula C18H15FN2O3 B11338600 5-(3-fluoro-4-methylphenyl)-N-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide

5-(3-fluoro-4-methylphenyl)-N-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11338600
M. Wt: 326.3 g/mol
InChI Key: QKTWKUDAEKPDKA-UHFFFAOYSA-N
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Description

5-(3-fluoro-4-methylphenyl)-N-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide: , also known by its chemical formula C18H14FNO3, is a fascinating compound with diverse applications. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. One common synthetic route includes the following:

  • Formation of the Oxazole Ring:

    • A suitable precursor (e.g., 3-fluoro-4-methylbenzoic acid) is reacted with an amine (e.g., 3-methoxyaniline) to form the oxazole ring.
    • Cyclization occurs via condensation reactions, typically using dehydrating agents or Lewis acids.
  • Carboxamide Formation:

    • The oxazole intermediate is then treated with a carboxylic acid derivative (e.g., acyl chloride) to introduce the carboxamide group.

Reaction Conditions:

  • Reactions are typically carried out under anhydrous conditions.
  • Solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide are commonly used.
  • Catalysts or reagents like triethylamine, pyridine, or phosphorus pentoxide facilitate the reactions.

Industrial Production:

Industrial-scale production methods may involve continuous flow processes or batch reactions. Optimization ensures high yields and purity.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction of the oxazole ring or the carboxamide group may occur.

    Substitution: Substituents on the phenyl rings can be modified via substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

    Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents (e.g., sodium methoxide).

Major Products:

The specific products depend on reaction conditions and substituents. Potential products include derivatives of the oxazole ring or modified phenyl groups.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated for potential therapeutic effects (e.g., anti-inflammatory, anticancer).

    Chemistry: Used as a building block for more complex molecules.

    Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, compounds with related structures (such as other oxazoles or carboxamides) can be compared to highlight its uniqueness.

Properties

Molecular Formula

C18H15FN2O3

Molecular Weight

326.3 g/mol

IUPAC Name

5-(3-fluoro-4-methylphenyl)-N-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H15FN2O3/c1-11-6-7-12(8-15(11)19)17-10-16(21-24-17)18(22)20-13-4-3-5-14(9-13)23-2/h3-10H,1-2H3,(H,20,22)

InChI Key

QKTWKUDAEKPDKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC(=CC=C3)OC)F

Origin of Product

United States

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